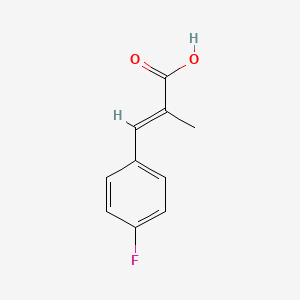

3-(4-Fluorophenyl)-2-methylacrylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQMERSMRLTKCK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)F)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the optimized synthetic routes for 3-(4-fluorophenyl)-2-methylacrylic acid, and how can purity be ensured?

The compound is synthesized via a two-step procedure involving condensation of an aromatic aldehyde (e.g., 4-fluorobenzaldehyde) with an anhydride in the presence of potassium carbonate. Key parameters include:

- Catalyst selection : Base catalysts like K₂CO₃ facilitate the Knoevenagel condensation.

- Temperature control : Reflux conditions (e.g., 12 hours at 80–100°C) ensure completion.

- Purification : Acidification to pH 6.0 precipitates the product, followed by recrystallization or column chromatography for purity. Characterization via NMR (¹H/¹³C), FTIR, and mass spectrometry is critical for confirming structure and purity .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Standard methods include:

- NMR spectroscopy : To resolve the fluorophenyl, methyl, and acrylic proton environments.

- X-ray crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding patterns.

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns. Cross-referencing with computational models (e.g., DFT) enhances structural validation .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Thermogravimetric analysis (TGA) : Evaluates thermal decomposition.

- HPLC monitoring : Tracks degradation products over time in solvents (e.g., DMSO, ethanol).

- Light sensitivity tests : UV-Vis spectroscopy under accelerated light exposure. Stability is improved by storing the compound in inert atmospheres (argon) at –20°C .

Advanced Research Questions

Q. What strategies are effective for incorporating this compound into metal coordination complexes?

The carboxylate group enables chelation with metals like Zn(II). In one study:

- Coordination mode : Bidentate binding via the carboxylate oxygen atoms.

- Ligand design : Combining with N-donor ligands (e.g., 1,10-phenanthroline) enhances complex stability.

- Biological relevance : Zinc complexes derived from this ligand showed antimicrobial activity (MIC: 8–32 µg/mL) and cytotoxicity against cancer cells (IC₅₀: 12–25 µM) .

Q. How does stereochemistry influence the compound’s reactivity in pharmaceutical intermediates?

- Chiral synthesis : Use of optically active precursors (e.g., (+)-3-chloro-2-methyl-2-hydroxypropionic acid) retains enantiopurity in derivatives.

- Case study : A derivative, 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid, is a key intermediate in bicalutamide (anti-androgen drug) synthesis. No racemization occurs during sulfonation, critical for bioactivity .

Q. What methodological approaches resolve contradictions in reported biological activities of this compound?

Discrepancies in cytotoxicity or antimicrobial efficacy may arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays).

- Structural analogs : Compare activity of derivatives (e.g., methyl ester vs. free acid forms).

- Solubility factors : Use DMSO carriers at ≤0.1% to avoid false negatives. Replicating studies with orthogonal assays (e.g., flow cytometry for apoptosis) validates findings .

Q. How can derivatization of this compound enhance its utility in materials science?

- Polymer functionalization : Copolymerization with methyl methacrylate yields fluorescent polymers. Protonation of pendant amines alters photophysical properties (e.g., PET quenching), enabling applications in pH-sensitive imaging .

- Post-synthetic modifications : Click chemistry (e.g., azide-alkyne cycloaddition) introduces bioorthogonal handles for drug conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.